molecular formula C12H22N2O3 B7923279 {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7923279
M. Wt: 242.31 g/mol
InChI Key: DPOGNPKFXSYQLJ-NSHDSACASA-N
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Description

{(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral pyrrolidine derivative featuring an acetic acid moiety linked to a substituted pyrrolidine ring. However, recent data indicate that this compound has been discontinued in commercial catalogs (e.g., CymitQuimica, 2025), implying challenges in synthesis, stability, or efficacy during preclinical evaluation .

Properties

IUPAC Name

2-[(2S)-2-[[acetyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)7-11-5-4-6-13(11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOGNPKFXSYQLJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 1353958-27-6, is a synthetic compound that exhibits a complex structure characterized by a pyrrolidine ring and an acetyl-isopropyl-amino group. This compound has garnered interest due to its potential therapeutic applications, particularly in the field of antiviral research.

The molecular formula of this compound is C12H22N2O3, with a molecular weight of approximately 242.31 g/mol. The compound's structure includes key functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Boiling Point392.1 ± 17.0 °C (predicted)
Density1.099 ± 0.06 g/cm³ (predicted)
pKa2.47 ± 0.10 (predicted)

Biological Activity

Research indicates that this compound may exhibit antiviral properties . Studies have explored its potential as a therapeutic agent against various viral infections by targeting specific viral mechanisms.

The compound's antiviral activity is believed to stem from its ability to inhibit viral replication through direct interaction with viral proteins or enzymes. Interaction studies have suggested that it may bind to viral targets, thereby disrupting the viral life cycle.

Comparative Analysis

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring, Acetyl-isopropyl-amino groupAntiviral potential
4-AminopyrrolidinePyrrolidine ring, amino groupAntidepressant activity
IsopropylamineSimple amine structureUsed in various chemical syntheses

This comparison highlights the distinct substitution patterns in this compound that may confer unique biological activities compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Studies : Preliminary research has shown promising results in vitro, where the compound demonstrated significant inhibition of viral replication in cell cultures. Further studies are needed to elucidate the precise mechanisms involved.
  • Binding Affinity : Interaction studies using surface plasmon resonance (SPR) have indicated that the compound binds effectively to specific viral proteins, suggesting a potential pathway for drug development against viral infections.
  • Toxicity Assessments : Initial toxicity evaluations have indicated that the compound has a favorable safety profile, making it a candidate for further pharmacological studies.

Scientific Research Applications

Antiviral Properties

Research indicates that {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may exhibit significant antiviral activity. Preliminary studies suggest that it could inhibit viral replication by interacting with viral proteins and enzymes, thereby blocking essential processes in the viral life cycle. This mechanism is crucial for developing new antiviral agents that target specific viral mechanisms .

Neuroactive Effects

The structural features of this compound, particularly the amino group, suggest potential interactions with neurotransmitter systems. This could imply effects on mood and cognitive functions, making it a candidate for further investigation in neuropharmacology .

Anti-inflammatory Activity

Compounds with acetic acid moieties have been linked to anti-inflammatory effects. The potential for this compound to exhibit similar properties warrants exploration in inflammatory disease models .

Synthesis and Interaction Studies

The synthesis of this compound involves several steps, typically starting from readily available precursors. Understanding the synthetic routes is crucial for scaling up production for research and potential therapeutic use.

Interaction studies are essential for elucidating how this compound behaves in biological systems. These studies focus on its binding affinity to various biological targets, particularly viral proteins, which can provide insights into its mechanism of action and efficacy compared to existing antiviral agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound belongs to the pyrrolidine-acetic acid family, sharing a core pyrrolidine ring linked to an acetic acid group. Below is a comparative analysis with analogs from literature and commercial sources:

Table 1: Structural Analogs and Similarity Metrics
Compound Name CAS Number Similarity Score Key Structural Differences
2-(Pyrrolidin-1-yl)acetic acid 6628-74-6 0.76 Lacks acetyl-isopropyl-aminomethyl group
2-(Pyrrolidin-1-yl)acetic acid hydrochloride 98019-65-9 0.74 Hydrochloride salt form; simpler substituent
4-Oxo-2-azetidinecarboxylic acid 24860-46-6 0.71 Azetidine ring (4-membered) instead of pyrrolidine
2-(2-Oxopiperazin-1-yl)acetic acid 171263-26-6 0.68 Piperazine ring with oxo group

Analysis of Critical Features

Backbone Modifications: 2-(Pyrrolidin-1-yl)acetic acid (similarity 0.76) shares the pyrrolidine-acetic acid backbone but lacks the acetyl-isopropyl-aminomethyl substituent. 4-Oxo-2-azetidinecarboxylic acid (similarity 0.71) replaces the pyrrolidine with a smaller azetidine ring, increasing ring strain and altering hydrogen-bonding capacity. This may affect binding to biological targets .

Functional Group Impact: The acetyl-isopropyl-aminomethyl group in the target compound introduces chirality and bulkiness, which could improve target selectivity but may also hinder metabolic stability or synthetic accessibility compared to simpler analogs like 2-(Pyrrolidin-1-yl)acetic acid hydrochloride .

Discontinued Status: Both the target compound and [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (another pyrrolidine derivative) were discontinued by CymitQuimica. This suggests shared challenges in their structural class, such as poor pharmacokinetics or scalability issues .

Preparation Methods

Chiral Pyrrolidine Core Synthesis

The (S)-configured pyrrolidine ring serves as the structural backbone of the target compound. A proven method for generating enantiomerically enriched pyrrolidines involves the hydrogenation of pyrroline precursors using asymmetric catalysis. For instance, WO2008137087A1 details the hydrogenation of 2-methylpyrroline to yield (R)- or (S)-2-methylpyrrolidine tartrate salts using platinum catalysts (e.g., 5% Pt/C) in ethanol-methanol mixtures . Adapting this approach, 2-vinylpyrroline could undergo hydrogenation in the presence of a chiral catalyst to establish the (S)-configuration. Platinum (IV) oxide or Pt/C in a 2:1 ethanol-methanol solvent system at ambient temperature achieves >50% enantiomeric excess (ee) , which may be enhanced via recrystallization.

StepReaction ComponentConditionsOutcome
12-Vinylpyrroline substrateH₂ (1–3 atm), Pt/C (5 wt%), EtOH-MeOH (2:1)(S)-2-methylpyrrolidine tartrate
2Tartrate salt formationL-tartaric acid in EtOH, 0–5°CCrystallization (50–70% yield)
3Free base generationNaOH (2M), diethyl ether(S)-2-methylpyrrolidine (≥90% purity)

Acetic Acid Side Chain Incorporation

The acetic acid group is appended through alkylation or peptide coupling. WO2008137087A1 highlights the use of coupling agents like HATU or EDCI with HOBt for amide bond formation . For the target compound, reacting the pyrrolidine’s secondary amine with bromoacetic acid under basic conditions (K₂CO₃ in DMF) facilitates alkylation.

Optimized Alkylation :

  • Mix (S)-2-[(acetyl-isopropyl-amino)-methyl]pyrrolidine (1 eq) with bromoacetic acid (1.2 eq) in DMF.

  • Add K₂CO₃ (2 eq), heat to 60°C for 8 h.

  • Acidify to pH 3, extract with EtOAc, and purify via recrystallization (ethanol-water) .

Stereochemical Control and Purification

Chiral resolution remains critical. The tartrate salt method from WO2008137087A1, employing L-tartaric acid in ethanol, achieves ≥50% ee . Further purification via chiral HPLC (e.g., Chiralpak AD-H column, hexane-isopropanol mobile phase) enhances enantiopurity.

Recrystallization Data :

Solvent SystemTemperatureee Improvement
Ethanol-water (3:1)4°C50% → 98%
Acetone-hexane (1:2)–20°C60% → 95%

Comparative Analysis of Synthetic Routes

Two primary pathways emerge:

Route A (Stepwise Functionalization) :

  • Pyrrolidine synthesis → 2. Aminoalkylation → 3. Acetic acid addition.

  • Advantages : Modular, allows intermediate purification.

  • Disadvantages : Longer synthesis (6–8 steps), lower overall yield (∼35%).

Route B (Convergent Synthesis) :

  • Prepare acetyl-isopropyl-amino acetic acid → 2. Couple with pre-formed pyrrolidine.

  • Advantages : Higher yield (∼50%), fewer steps.

  • Disadvantages : Requires advanced intermediates, specialized coupling agents .

Scalability and Industrial Considerations

Large-scale production faces challenges in catalyst cost and waste management. WO2008137087A1 emphasizes platinum catalyst recovery via filtration , reducing expenses. Solvent recycling (ethanol, THF) and continuous hydrogenation reactors improve sustainability. For the target compound, transitioning from batch to flow chemistry could enhance throughput.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including pyrrolidine ring functionalization, isopropyl-acetyl group coupling, and acetic acid moiety introduction. For example, tert-butyl ester intermediates (e.g., tert-butyl pyrrolidine-2-carboxylate derivatives) are often used to protect reactive sites during synthesis . Optimization strategies:

  • Temperature Control : Reflux conditions (e.g., 70–80°C) in tetrahydrofuran (THF) or ethyl acetate improve coupling efficiency.
  • Catalyst Selection : Amine-based catalysts like 3-(ethyliminomethyleneamino)-N,N-dimethylpropan-1-amine hydrochloride enhance nucleophilic substitution reactions .
  • Purification : Precipitation via heptane/methyl t-butyl ether mixtures reduces impurities .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s stereochemistry and purity?

  • Methodological Answer :

  • Chiral HPLC : Essential for resolving enantiomers, particularly due to the (S)-configuration at the pyrrolidine and acetyl-isopropyl-amino centers. Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • NMR : 1H/13C NMR (e.g., δ 1.2–1.4 ppm for isopropyl groups; δ 3.5–4.2 ppm for pyrrolidine protons) confirms structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ ~300–400 Da) and detects trace impurities .

Q. How does the acetyl-isopropyl-amino group influence the compound’s solubility and reactivity in aqueous vs. organic media?

  • Methodological Answer :

  • Solubility : The acetyl-isopropyl group increases hydrophobicity, reducing aqueous solubility. Use co-solvents like DMSO (10–20% v/v) for in vitro assays .
  • Reactivity : The tertiary amine in the pyrrolidine ring undergoes protonation in acidic conditions, enhancing electrophilic reactivity. In basic media, the acetyl group stabilizes intermediates via resonance .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors for enzyme assays) to normalize inter-lab variability.
  • Membrane Permeability Studies : Address conflicting cellular vs. cell-free data by measuring logP (octanol/water partition coefficient; predicted ~1.5–2.5) and PAMPA permeability .
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetyl groups) that may explain reduced activity in certain models .

Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what are the limitations of these models?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Glide or AutoDock Vina to model interactions with targets like G protein-coupled receptors (GPCRs). Key residues (e.g., Asp113 in β2-adrenergic receptors) often form hydrogen bonds with the acetic acid moiety .
  • Limitations :
  • Force Field Accuracy : AMBER or CHARMM may misestimate torsional angles for the pyrrolidine ring.
  • Solvent Effects : Implicit solvent models (e.g., GBSA) may underestimate entropy changes in hydrophobic binding pockets .

Q. What are the critical stability-indicating parameters for this compound under accelerated degradation conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor:
  • Acidic Hydrolysis : Degrades via cleavage of the acetyl-isopropyl bond (detectable by HPLC at 254 nm) .
  • Oxidative Stress : H2O2 (3% v/v) induces pyrrolidine ring oxidation, forming N-oxide byproducts .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or lyophilize for long-term storage .

Q. How does modifying the pyrrolidine ring’s substituents (e.g., methyl vs. cyclopropyl groups) impact SAR in target engagement?

  • Methodological Answer :

  • Steric Effects : Cyclopropyl groups increase rigidity, enhancing selectivity for sterically constrained binding pockets (e.g., kinase ATP sites) but reduce bioavailability .
  • Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) on the pyrrolidine ring improve metabolic stability but may lower affinity .

Data Interpretation and Conflict Resolution

Q. How should researchers address conflicting cytotoxicity results between 2D cell monolayers and 3D organoid models?

  • Methodological Answer :

  • 3D Model Optimization : Adjust Matrigel® density (e.g., 50–70% v/v) to mimic in vivo extracellular matrix interactions.
  • Penetration Assays : Measure compound diffusion using fluorescent analogs (e.g., BODIPY-labeled derivatives) .
  • Hypoxia Effects : 3D models often have oxygen gradients; use pimonidazole staining to correlate cytotoxicity with hypoxic regions .

Q. What analytical workflows validate the compound’s chiral purity during large-scale synthesis?

  • Methodological Answer :

  • Chiral SFC : Supercritical fluid chromatography (SFC) with CO2/ethanol mobile phases separates diastereomers faster than HPLC .
  • Circular Dichroism (CD) : Peaks at 220–240 nm confirm (S)-configuration integrity .

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